

A Comprehensive Technical Guide to (2,2')-Furildioxime: Nomenclature, Synthesis, and Applications

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Compound of Interest

Compound Name: (2,2')-Furildioxime
CAS No.: 522-27-0
Cat. No.: B607570

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Executive Summary: This guide provides an in-depth technical overview of **(2,2')-Furildioxime**, a versatile organic compound widely recognized for its ability to form stable complexes with various metal ions, particularly copper and palladium. Known by its common synonym, α -furildioxime, this reagent has become indispensable in analytical chemistry for the selective detection and quantification of these metals. This document serves as a core resource for researchers, analytical scientists, and professionals in drug development, offering detailed properties, synthesis protocols, and key application methodologies. By elucidating the causality behind experimental choices and grounding all information in scientific literature, this guide provides a definitive reference for leveraging α -furildioxime in both research and industrial settings.

Nomenclature and Chemical Identity

(2,2')-Furildioxime is an organic compound belonging to the oxime family. The prefix "fural" indicates its synthesis from furil (a 1,2-diketone with two furan rings). The '2,2'' designation refers to the positions of the two hydroxyl-imino (=NOH) functional groups. The ' α ' (alpha) designation in its most common synonym, α -furildioxime, refers to the anti- configuration of the two hydroxyl-imino groups, which is responsible for its powerful chelating ability.^[1]

A comprehensive list of synonyms and identifiers is crucial for navigating the extensive body of literature on this compound.

Table 1: Synonyms and Chemical Identifiers for **(2,2')-Furildioxime**

Identifier Type	Value
Primary Name	(2,2')-Furildioxime
Common Synonyms	α -Furildioxime (alpha-Furildioxime), Di-2-furylglyoxime, Bis(2-furyl)glyoxime
Systematic Synonyms	Glyoxime, di-2-furyl-[2][4], 1,2-Ethanedione, 1,2-di-2-furanyl
CAS Number	522-27-0 ^{[6][7]}
Molecular Formula	C ₁₀ H ₈ N ₂ O ₄ ^{[6][7][8]}
Molecular Weight	220.18 g/mol ^{[6][8]}
IUPAC Name	(NZ)-N-[(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydrazine
InChI Key	RBOZTFPIXJBLPK-WGDLNXRISA-N ^[5]

| SMILES | O/N=C(C1=CC=CO1)/C(C2=CC=CO2)=N/O^{[5][6]} |

Physicochemical Properties

The utility of α -furildioxime is intrinsically linked to its physical and chemical characteristics. It is typically supplied as a stable crystalline powder.

Table 2: Key Physicochemical Properties of α -Furildioxime

Property	Value	Source(s)
Appearance	White to light yellow or light red crystalline powder.	[2][8]
Melting Point	165-192 °C. The variation can be attributed to different isomeric purity levels.	[8][9]
Solubility	Soluble in DMSO. Sparingly soluble in water, but its metal complexes are readily extractable into organic solvents like chloroform and 1,2-dichlorobenzene.	[5][10][11]

| Storage | Store at room temperature in a dry, dark environment. For long-term storage (months to years), -20°C is recommended. |[5][9] |

Below is the chemical structure of **(2,2')-Furildioxime**, highlighting the two furan rings and the central dioxime moiety.

Caption: Chemical Structure of **(2,2')-Furildioxime**

Synthesis of α -Furildioxime

Underlying Principle: The Oximation of Furil

The standard and most reliable synthesis of α -furildioxime involves the oximation of furil, which is 1,2-di(furan-2-yl)ethane-1,2-dione. This reaction utilizes hydroxylammonium chloride to convert the two ketone groups of furil into oxime groups. The causality for this choice is straightforward: hydroxylamine electrophilic carbonyl carbons of the diketone, followed by dehydration, to form the C=NOH bond. This process is repeated for the second ketone group and is designed to favor the formation of the α -anti-isomer, which is crucial for its subsequent use as a chelating agent.[1]

Detailed Experimental Protocol: Synthesis from Furil

This protocol is adapted from established methods for preparing α -dioximes from their corresponding diketones.[10]

- Dissolution of Reactant: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of furil in 200 mL of 95% ethanol with gentle stirring.
- Preparation of Reagent: In a separate beaker, prepare a solution of 8.0 g of hydroxylammonium chloride in 25 mL of distilled water.
- Reaction Initiation: Add the hydroxylammonium chloride solution to the ethanolic solution of furil. A mild exothermic reaction may be observed.
- Reflux: Heat the reaction mixture to reflux and maintain it for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC). The TLC plate should be developed in a solvent system of 1:1 ethyl acetate:hexane. The R_f value of the product is approximately 0.4. The activation energy and ensure the reaction goes to completion.
- Precipitation: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then cool further in an ice bath. The α -furildioxime will precipitate as a white solid.
- Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any unreacted hydroxylammonium chloride and cold ethanol to remove residual impurities.
- Purification (Recrystallization): For high-purity α -furildioxime suitable for analytical applications, recrystallize the crude product from a suitable solvent. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form well-defined crystals.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified final product.

Caption: Workflow for the synthesis of α -Furildioxime.

Core Application: Metal Ion Chelation & Analysis

The primary application of α -furildioxime stems from its ability to act as a highly selective chelating agent for certain metal ions.[9]

Mechanism of Chelation: The Dioxime Specificity

The ortho-dioxime grouping ($-\text{C}(\text{=NOH})\text{C}(\text{=NOH})-$) in the anti-configuration is remarkably specific for forming stable, colored complexes with Ni(II) after deprotonation of one of the oxime hydroxyl groups, allowing the two nitrogen atoms from two separate α -furildioxime molecules to coordinate with a square planar complex featuring two five-membered chelate rings. The stability of this complex is further enhanced by intramolecular hydrogen bonding between the two oxime groups. This specific and strong interaction is the basis for its use in both gravimetric and spectrophotometric analysis.[1]

Diagram of Nickel(II)-Furildioximate Complex

Caption: Chelation of Ni(II) by two α -Furildioxime molecules.

Spectrophotometric Determination of Nickel(II)

The formation of the intensely colored, yellow Ni(II)-furildioximate complex provides a robust method for the quantitative determination of nickel, even after extraction into an organic solvent to concentrate it and remove it from interfering aqueous species.

This modern microextraction technique is rapid, requires minimal solvent, and offers a high enrichment factor, making it ideal for trace analysis in environmental samples.

- **Sample Preparation:** Place a 10 mL aqueous sample containing nickel (pH adjusted to ~ 9.0 with a buffer) into a conical centrifuge tube.
- **Reagent Addition:** Add 100 μL of a 0.1% (w/v) solution of α -furildioxime in ethanol. This provides the chelating agent.
- **Microextraction:** Rapidly inject a mixture of 150 μL of chloroform (extraction solvent) and 500 μL of ethanol (dispersive solvent) into the sample. The interaction between the aqueous and organic phases causes the chloroform to disperse as fine droplets, creating a cloudy solution with a massive surface area for rapid chelation.
- **Phase Separation:** Centrifuge the mixture at 4000 rpm for 5 minutes. This breaks the emulsion and sediments the dense, chloroform phase containing the nickel complex at the bottom of the tube.
- **Analysis:** Carefully remove the aqueous supernatant. Dissolve the chloroform phase in a suitable solvent and measure its absorbance using a UV-Vis spectrophotometer at its maximum absorbance ($\lambda_{\text{max}} \approx 438 \text{ nm}$). [11]
- **Quantification:** Determine the nickel concentration by comparing the absorbance to a calibration curve prepared from standard nickel solutions.

Other Noteworthy Applications

While its use for nickel analysis is paramount, the utility of α -furildioxime extends to other areas of scientific research.

- **Analysis of Other Metals:** It is an effective reagent for the spectrophotometric determination of palladium (Pd), cobalt (Co), copper (Cu), gold (Au), and iron (Fe). Reaction conditions (pH, solvent) must be optimized for each metal.
- **Coordination Chemistry:** The ability to form stable complexes makes it a valuable ligand in the synthesis of novel coordination compounds, which has been explored in materials science.[8]
- **Dermatology and Photoprotection:** Research has shown that α -furildioxime can act as an iron chelator. This property has been explored for topical applications to mitigate skin damage caused by iron-catalyzed oxygen radical production.[5]

Conclusion

(2,2')-Furildioxime, or α -furildioxime, is a powerful and highly specific analytical reagent whose importance is firmly established in the field of chemical analysis. Its unique properties, and the stability of its metal complexes ensure its continued use in the sensitive and selective determination of metal ions. From fundamental research to environmental monitoring and potential applications in pharmaceuticals, α -furildioxime stands out as a versatile and indispensable molecule for the modern chemist.

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